In-Depth Technical Guide: Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5)
In-Depth Technical Guide: Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dimethylbenzoate is an organic compound with the CAS number 3095-48-5. Structurally, it is a substituted aniline and a benzoate ester. This molecule serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[1] While its direct biological activities are not extensively documented in publicly available literature, its role as a building block in the synthesis of potentially bioactive compounds, such as neuroprotective hydrazides and diphenylamine-based retinoids, suggests its importance in medicinal chemistry.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety information. Due to the limited available data on its specific biological functions, this document will focus on its chemical characteristics and synthetic utility, while also providing general protocols for assays relevant to its potential, yet unconfirmed, activities based on its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-amino-3,5-dimethylbenzoate is presented in the table below. It is important to note that there are some discrepancies in the reported melting and boiling points in the literature.
| Property | Value | Source(s) |
| CAS Number | 3095-48-5 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Appearance | Colorless or light yellow solid | [1] |
| Melting Point | 72-75 °C / 106-107 °C | [1][4] |
| Boiling Point | 282 °C / 331.3 °C (Predicted) | [1][4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |
| Density | 1.105 g/cm³ (Predicted) | [4] |
Synthesis
The most commonly cited method for the synthesis of Methyl 4-amino-3,5-dimethylbenzoate is the reduction of its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate.
Synthetic Workflow
Experimental Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
This protocol is adapted from established synthetic procedures.
Materials:
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Methyl 3,5-dimethyl-4-nitrobenzoate
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Iron powder
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37% Hydrochloric acid
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Methanol
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Celite™
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Stirring apparatus
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Filtration apparatus
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Rotary evaporator
Procedure:
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To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol, sequentially add iron powder (6.0 eq) and 37% hydrochloric acid (1.0 eq) at 0 °C.
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Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours.
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Upon completion of the reaction, cool the mixture to room temperature.
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Filter the mixture through a bed of Celite™ and wash the filter cake with methanol.
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Combine the filtrates and concentrate under reduced pressure to yield the crude solid product, Methyl 4-amino-3,5-dimethylbenzoate.
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The crude product can be further purified by recrystallization if necessary.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for Methyl 4-amino-3,5-dimethylbenzoate. It is primarily documented as a chemical intermediate.[1] The ethyl ester analog, ethyl 4-amino-3,5-dimethylbenzoate, has been noted for its potential anti-inflammatory and antioxidant properties, which are areas of interest for scientific research.[1] However, these properties have not been directly demonstrated for the methyl ester.
Given the absence of specific data, no signaling pathway diagrams can be provided at this time. Future research is required to elucidate any potential biological roles of this compound.
Potential Research Applications and Experimental Protocols
While no specific biological activities have been confirmed for Methyl 4-amino-3,5-dimethylbenzoate, its structural similarity to other bioactive molecules suggests potential avenues for investigation. The following are hypothetical research applications and generalized experimental protocols that could be adapted to study this compound.
Potential as an Anti-inflammatory Agent
Based on the properties of its ethyl ester analog, one could hypothesize that Methyl 4-amino-3,5-dimethylbenzoate may possess anti-inflammatory activity. A general protocol to screen for such activity is provided below.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Materials:
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Methyl 4-amino-3,5-dimethylbenzoate
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Bovine Serum Albumin (BSA) or fresh hen's egg albumin
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Phosphate Buffered Saline (PBS, pH 6.4)
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Diclofenac sodium (as a standard anti-inflammatory drug)
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UV-Vis Spectrophotometer
Procedure:
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Prepare a stock solution of Methyl 4-amino-3,5-dimethylbenzoate in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
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Prepare a 1% aqueous solution of BSA or egg albumin.
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The reaction mixture consists of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound solution at various concentrations.
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A control solution is prepared by substituting the test compound with the solvent.
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Incubate the reaction mixtures at 37 °C for 20 minutes.
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Induce denaturation by heating the mixtures in a water bath at 70 °C for 5 minutes.
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After cooling, measure the absorbance of the solutions at 660 nm.
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Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Potential as an Antioxidant Agent
Many aniline derivatives exhibit antioxidant properties. The potential of Methyl 4-amino-3,5-dimethylbenzoate as an antioxidant could be evaluated using the DPPH radical scavenging assay.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Materials:
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Methyl 4-amino-3,5-dimethylbenzoate
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol
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Ascorbic acid or Trolox (as a standard antioxidant)
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UV-Vis Spectrophotometer
Procedure:
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Prepare a stock solution of Methyl 4-amino-3,5-dimethylbenzoate in methanol. Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
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In a 96-well plate or cuvettes, add a defined volume of the test compound solution at various concentrations.
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Add an equal volume of the DPPH working solution to each well/cuvette.
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A control is prepared using methanol instead of the test compound.
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Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm.
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Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Safety Information
Methyl 4-amino-3,5-dimethylbenzoate is considered to be an irritant to the eyes and skin.[1] It is recommended to handle this compound in a well-ventilated area and to avoid inhaling its vapors.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It should be stored away from fire, high temperatures, and oxidizing agents.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Methyl 4-amino-3,5-dimethylbenzoate is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activities remain largely unexplored, its use as a precursor for more complex molecules in drug discovery highlights its significance. The lack of data on its biological effects presents an opportunity for future research to investigate its potential anti-inflammatory, antioxidant, or other therapeutic properties. The experimental protocols provided in this guide offer a starting point for such investigations. As with any chemical substance, proper safety precautions should be observed during its handling and use.


